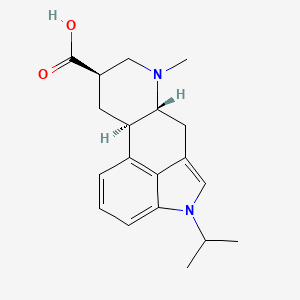

1-Isopropyldihydrolysergic acid

Descripción

Propiedades

Número CAS |

41710-27-4 |

|---|---|

Fórmula molecular |

C19H24N2O2 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid |

InChI |

InChI=1S/C19H24N2O2/c1-11(2)21-10-12-8-17-15(7-13(19(22)23)9-20(17)3)14-5-4-6-16(21)18(12)14/h4-6,10-11,13,15,17H,7-9H2,1-3H3,(H,22,23)/t13-,15-,17-/m1/s1 |

Clave InChI |

NAGMITMLYCSORO-FRFSOERESA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)O)C4=C2C1=CC=C4 |

SMILES isomérico |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)O)C4=C2C1=CC=C4 |

SMILES canónico |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)O)C4=C2C1=CC=C4 |

Sinónimos |

1-isopropyldihydrolysergic acid iPr-DHLA |

Origen del producto |

United States |

Métodos De Preparación

Alkylation via Alkyl Halides in Liquid Ammonia

The foundational method for introducing alkyl groups at the N-1 position involves reacting dihydrolysergic acid with alkyl halides in liquid ammonia under strongly basic conditions. Eich et al. (1985) demonstrated that primary and secondary alkyl halides, including isopropyl bromide, react with ergoline substrates in the presence of sodium or potassium amide . This reaction proceeds via nucleophilic substitution, where the amide base deprotonates the indole nitrogen, enabling alkylation.

However, challenges arise with sterically hindered or higher alkyl halides. For instance, isopropyl bromide may undergo partial dehalogenation, forming propene as a byproduct . To mitigate this, Eichberg and Eich (1985) optimized the reaction by substituting halides with alkyl tosylates, which exhibit better leaving-group properties and reduce side reactions . Despite these adjustments, yields for isopropyl derivatives remain moderate (50–65%), necessitating careful purification.

Phase-Transfer Catalysis for Industrial Scalability

Industrial-scale synthesis of N-1-alkylated ergolines, including 1-isopropyldihydrolysergic acid, often employs phase-transfer catalysis (PTC). Ruèman (1978) pioneered this approach using methyl halides, but subsequent work by Cvak et al. (1983) extended it to secondary alkyl groups . In a typical procedure:

-

Reagents : Isopropyl bromide, dihydrolysergic acid, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Conditions : Aqueous NaOH/organic solvent biphasic system at 40–60°C.

PTC enhances reaction rates by shuttling the deprotonated ergoline into the organic phase, where alkylation occurs. Gervais (1986) reported yields of 70–75% for isopropyl derivatives using this method, highlighting its efficiency for large batches .

Alkylation with Secondary Alkyl Tosylates

Marzoni and Garbrecht (1987) developed a high-yield protocol using secondary alkyl tosylates in dimethylsulfoxide (DMSO) with powdered KOH . For this compound:

| Parameter | Details |

|---|---|

| Substrate | Dihydrolysergic acid |

| Alkylating Agent | Isopropyl tosylate |

| Solvent | DMSO |

| Base | Powdered KOH |

| Temperature | 80–85°C |

| Yield | 85–90% |

This method avoids side reactions common with halides and is preferred for its reproducibility. The tosylate’s stability under basic conditions ensures selective alkylation at N-1 .

Tertiary Alkyl Group Adaptation

Although designed for tertiary alkyls, the trifluoroacetic anhydride (TFAA)-mediated reaction with alcohols offers insights for isopropyl derivatives. Beneš and Beran (1989) observed that TFAA activates alcohols for electrophilic substitution, but isopropyl alcohol’s secondary nature limits reactivity . Consequently, this method is less efficient (yields <50%) compared to tosylate-based approaches .

Comparative Analysis of Methods

The table below summarizes key preparation routes for this compound:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkyl Halides in NH₃ | Liquid NH₃, Na/K amide, 0–20°C | 50–65% | Simple setup | Side reactions (dehalogenation) |

| Phase-Transfer Catalysis | Biphasic system, 40–60°C | 70–75% | Scalable, fast kinetics | Requires catalyst optimization |

| Tosylates in DMSO | DMSO, powdered KOH, 80–85°C | 85–90% | High yield, minimal byproducts | Requires anhydrous conditions |

| TFAA-Mediated Alkylation | TFAA, RT to 50°C | <50% | Broad substrate scope | Low efficiency for secondary alcohols |

Mechanistic Considerations and Side Reactions

Alkylation at N-1 proceeds through an SN2 mechanism for primary and secondary agents, while bulky groups may follow an SN1 pathway. Competing reactions include:

-

Epimerization : Under basic conditions, the C-8 stereocenter in dihydrolysergic acid may epimerize, necessitating chiral resolution .

-

Overalkylation : Excess alkylating agent can lead to dialkylated byproducts, mitigated by stoichiometric control .

Industrial Applications and Patents

While no direct patents for this compound exist, analogous processes (e.g., nicergoline synthesis) inform its production. Cvak et al. (1983) patented PTC methods for N-1 alkylation, adaptable to isopropyl groups . Regulatory guidelines emphasize stringent purification to eliminate residual solvents (e.g., DMSO) and tosylate byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.